Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 194.18 g/mol. It is classified as an ester derivative of hexanoic acid, specifically featuring a difluoro substituent and a keto group at the 5-position. This compound is also known by other names such as Ethyl 2,2-difluoro-5-oxohexanoate and has a CAS Registry Number of 295360-05-3 .
The reactivity of hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester is influenced by its functional groups. The keto group (5-oxo) can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis under acidic or basic conditions to yield hexanoic acid and ethanol. Additionally, the presence of fluorine atoms can enhance electrophilicity and influence reaction pathways compared to its non-fluorinated analogs.
Synthesis of hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester can be achieved through several methods:
These methods may require optimization to achieve high yields and purity.
Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester has potential applications in various fields:
Interaction studies involving hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester are necessary to understand its behavior in biological systems and its compatibility with other compounds. Such studies typically focus on:
These studies are crucial for evaluating safety and efficacy in potential applications.
Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Hexanoic acid, 5-oxo-, ethyl ester | Lacks fluorine; simpler structure | |
| Hexanoic acid, 2-cyano-5-oxo-, ethyl ester | Contains a cyano group instead of difluoromethyl | |
| Ethyl 4-acetylbutyrate | Different acyl substitution; no fluorine | |
| Hexanoic acid, 2-(2-ethylcyclopropyl)ethyl ester | Larger structure; different cyclopropyl substituent |
Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester is unique due to the presence of both difluoromethyl and keto functionalities which may provide distinct reactivity and biological activity compared to these similar compounds.